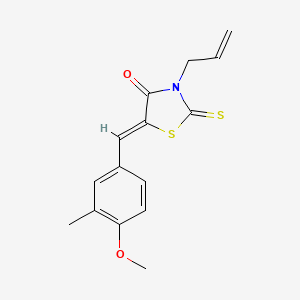
3-allyl-5-(4-methoxy-3-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Vue d'ensemble
Description
3-allyl-5-(4-methoxy-3-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one, also known as 'MTB-TMZ', is a thiazolidinone derivative that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. This compound has been studied extensively for its anti-inflammatory, anti-tumor, and anti-microbial properties.
Mécanisme D'action
The mechanism of action of MTB-TMZ is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in inflammation and tumor growth. Studies have shown that MTB-TMZ can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. Additionally, MTB-TMZ has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of genes involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
Studies have shown that MTB-TMZ can reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). Additionally, MTB-TMZ has been shown to induce apoptosis in cancer cells and inhibit their proliferation. In terms of antimicrobial activity, MTB-TMZ has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as some fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MTB-TMZ is its versatility as a therapeutic agent. Its anti-inflammatory, anti-tumor, and antimicrobial properties make it a promising candidate for the treatment of a variety of diseases. Additionally, the synthesis method for MTB-TMZ has been optimized to produce high yields and purity, making it a cost-effective option for lab experiments. However, one limitation of MTB-TMZ is its potential toxicity at high doses. Further studies are needed to determine the optimal dosage and potential side effects of this compound.
Orientations Futures
There are several future directions for the study of MTB-TMZ. One area of interest is the potential use of this compound as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to determine the optimal dosage and potential side effects of MTB-TMZ. Finally, the development of more potent derivatives of MTB-TMZ may lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
Applications De Recherche Scientifique
MTB-TMZ has been extensively studied for its potential as an anti-inflammatory and anti-tumor agent. Studies have shown that this compound can inhibit the production of inflammatory cytokines and reduce the proliferation of cancer cells. Additionally, MTB-TMZ has been shown to possess antimicrobial activity against a variety of bacterial and fungal strains.
Propriétés
IUPAC Name |
(5Z)-5-[(4-methoxy-3-methylphenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S2/c1-4-7-16-14(17)13(20-15(16)19)9-11-5-6-12(18-3)10(2)8-11/h4-6,8-9H,1,7H2,2-3H3/b13-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWEKPUVJMHMRTO-LCYFTJDESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CC=C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CC=C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 3-{[({5-[(4-methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B3529830.png)
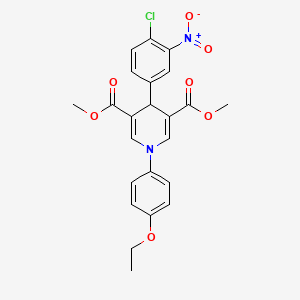
![4-chloro-5-[4-(2-furoyl)-1-piperazinyl]-2-phenyl-3(2H)-pyridazinone](/img/structure/B3529846.png)
![2-{[8,8-dimethyl-3-(4-methylphenyl)-4-oxo-3,6,8,9-tetrahydro-4H-pyrano[3',4':5,6]pyrido[2,3-d]pyrimidin-2-yl]thio}-N-methyl-N-phenylacetamide](/img/structure/B3529861.png)
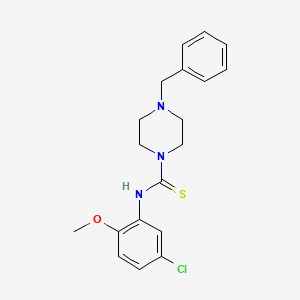
![2-[(2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B3529870.png)
![4-{[5-(3,5-dichlorophenyl)-2-methyl-3-furoyl]amino}benzoic acid](/img/structure/B3529876.png)
![3-(4-chloro-3-nitrophenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylamide](/img/structure/B3529877.png)
![5-bromo-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B3529883.png)
![5-(4-methylphenoxy)-2-[3-(2-quinoxalinyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3529898.png)
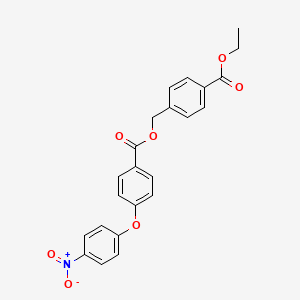
![N~1~-(2,5-dimethylphenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B3529902.png)
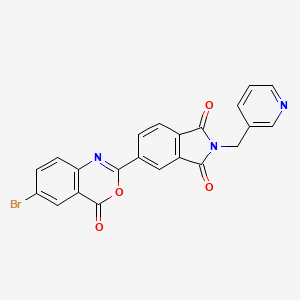
![N-{[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-2-furamide](/img/structure/B3529934.png)